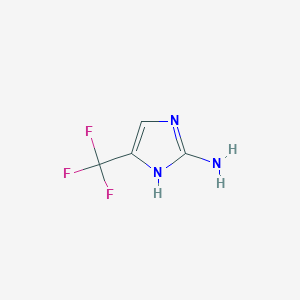

4-(trifluoromethyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl groups (-CF3) are often used in pharmaceuticals and agrochemicals due to their unique properties . They can enhance the lipophilicity and metabolic stability of a compound, and can also influence its electronic properties . Imidazole rings are a key component of many biologically active molecules, including the amino acid histidine and the nucleotide bases adenine and guanine.

Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a topic of significant research interest. One common method is radical trifluoromethylation, which involves the generation of a trifluoromethyl radical that can react with a variety of substrates .Chemical Reactions Analysis

Trifluoromethylated compounds can participate in a variety of chemical reactions. The high electronegativity of the trifluoromethyl group can make these compounds reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a trifluoromethylated imidazole compound would depend on its specific structure. In general, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications

- For instance, the incorporation of TFMIA into drug scaffolds can enhance bioavailability, metabolic stability, and binding affinity .

- By introducing TFMIA into the perovskite film, researchers observed improved crystallinity and enhanced device efficiency .

Medicinal Chemistry and Drug Development

Perovskite Solar Cells

Fluorescent Chemosensors

Electrochemical Applications

Mechanism of Action

The mechanism of action of a trifluoromethylated imidazole compound would depend on its specific structure and the biological system it interacts with. For example, many antifungal drugs contain an imidazole ring and work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

Future Directions

Trifluoromethylated compounds continue to be a focus of research in medicinal chemistry due to their unique properties . Future research may focus on developing new methods for the synthesis of trifluoromethylated compounds, as well as exploring their potential applications in medicine and other fields .

properties

IUPAC Name |

5-(trifluoromethyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H3,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXXVFQSEUSKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)

![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)

![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)